Imidazo[1,2-A]pyrimidine-7-carboxamide
Description
Structure
2D Structure
Properties
CAS No. |
462651-87-2 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-1-3-11-4-2-9-7(11)10-5/h1-4H,(H2,8,12) |
InChI Key |
GILAXSSLMOLPNK-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=C2N=C1C(=O)N |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
The synthesis of imidazo[1,2-a]pyrimidine derivatives has been extensively studied. Various methods have been developed to create these compounds, often involving multi-step synthetic routes that yield significant biological activity. For instance, a study synthesized a series of imidazo[1,2-a]pyrimidine Schiff base derivatives using conventional synthetic routes. The resulting compounds demonstrated promising binding affinities to the ACE2 and spike proteins of SARS-CoV-2, indicating potential as antiviral agents against COVID-19 .
Biological Activities
Imidazo[1,2-a]pyrimidine derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : A series of 75 derivatives were synthesized and tested for antibacterial properties against various Gram-positive and Gram-negative bacteria. Some derivatives displayed potent antimicrobial activity against Mycobacterium species .
- Antitumor Activity : Research showed that certain imidazo[1,2-a]pyrimidine derivatives had significant in vitro antitumor activity against the MCF-7 breast cancer cell line. These compounds also exhibited notable antioxidant properties .
- Anti-inflammatory Properties : Studies have indicated that imidazo[1,2-a]pyrimidines possess anti-inflammatory potential. For example, specific derivatives were tested for their effects on leukocyte functions and inflammatory responses in animal models .
- GABA Receptor Modulation : These compounds have been identified as ligands for the GABAA receptor's benzodiazepine binding site, showing functional selectivity that could be beneficial in treating anxiety disorders .
Antitubercular Activity
A notable case study involved the synthesis of imidazo[1,2-a]pyridine-3-carboxamides that were screened against Mycobacterium tuberculosis strains. Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria and showed enhanced activity against multidrug-resistant strains . The pharmacokinetics of these compounds were evaluated in vivo, revealing promising absorption and bioavailability characteristics.
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t 1/2 (h) |
|---|---|---|---|---|
| 13 | 411 | 181 | 0.25 | 5 |
| 18 | 3,850 | 337 | 0.5 | ND |
Antiviral Potential
Another study focused on the antiviral potential of imidazo[1,2-a]pyrimidines against SARS-CoV-2. Molecular docking studies indicated that synthesized derivatives could effectively inhibit viral entry by binding to critical proteins involved in the infection process .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 7-carboxamide group in this compound may enhance hydrogen-bonding interactions with kinase ATP-binding pockets compared to pyrazole or pyridine analogs .
- Bioactivity: Imidazo[1,2-b]pyrazole-7-carboxamide derivatives exhibit superior cytotoxicity (nanomolar range) compared to imidazo[1,2-a]pyrimidine analogs, possibly due to improved metabolic stability from the pyrazole core .
Substituent Effects on Pharmacological Properties
Modifications at the carboxamide position or adjacent atoms significantly alter activity:
Table 2: Substituent Comparisons
Notable Trends:
- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives generally exhibit better cell permeability than carboxylic acids due to reduced polarity .
- Amino and Methoxy Groups: Amino groups (e.g., in Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate) may enhance solubility, while methoxy groups (e.g., in 7-methoxy analogs) can improve fluorescence .
Patent Landscape and Therapeutic Potential
This compound shares structural motifs with patented compounds:
- Kinase Inhibitors : Pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives targeting CDKs and autoimmune diseases highlight the therapeutic relevance of this chemical space .
- Anticancer Agents: Imidazo[1,2-b]pyrazole-7-carboxamide’s nanomolar cytotoxicity suggests that this compound could be optimized for similar potency .
Preparation Methods
Classical Synthetic Approaches: Chichibabin Method and Condensation Reactions
The foundational method for synthesizing imidazo[1,2-a]pyrimidines, including the 7-carboxamide derivatives, is based on the Chichibabin reaction. This classical approach involves the condensation of 2-aminopyrimidines with α-haloketones or related electrophilic substrates, leading to cyclization and formation of the fused imidazo ring system.
- Key Reaction: Reaction between 2-aminopyrimidine and α-haloketones (e.g., bromoacetaldehyde) under heating (150–200 °C) in sealed tubes or under milder conditions with bases such as sodium hydrogen carbonate.
- Catalysts: Neutral alumina has been used as a catalyst at ambient temperature to improve yields and reduce reaction times.
- Solvent and Conditions: Solvent-free or mild solvent conditions (e.g., methanol or ethanol) at moderate temperatures (~60 °C) have been reported to be effective, sometimes without the need for additional catalysts.
- Yields: Yields vary depending on the substrate and conditions but can reach up to 89% within 1 hour under optimized conditions with sodium acetate as an additive.
Table 1: Representative Yields of Imidazo[1,2-a]pyrimidine Derivatives via Chichibabin Method
| Entry | Substrate (2-aminopyrimidine derivative) | α-Haloketone | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Aminopyrimidine | Bromoacetaldehyde | Sodium acetate | 60 | 1 | 89 |
| 2 | N-Arylitaconimides | Various | Sodium acetate | 60 | 3 | 65-85 |
| 3 | 2-Aminopyrimidine | α-Bromoketone | Neutral alumina | Room temperature | 4 | 70-80 |
This method also involves tandem recyclization steps where intermediates such as succinimide or citraconimide fragments cyclize further, leading to diverse imidazo fused products, including the target carboxamide derivatives.
Tandem and Multicomponent Reaction Strategies
Recent advances have introduced tandem coupling and multicomponent reactions to streamline the synthesis of imidazo[1,2-a]pyrimidines with carboxamide functionalities.
- Morita-Baylis-Hillman (MBH) Reaction: The reaction of MBH nitroalkene acetates with 2-aminopyridines at room temperature in methanol leads to imidazo[1,2-a]pyridine derivatives. This method allows for structural diversity but shows limitations with certain aminoheterocycles.
- Fe(II) and Fe(III) Catalyzed Tandem Couplings: Iron salts catalyze the tandem Michael addition and intramolecular cyclization of 2-aminopyridines with nitroolefins, efficiently generating 3-substituted imidazo[1,2-a]pyrimidine derivatives. FeCl2 and FeCl3 have been identified as superior catalysts for these transformations.
- Microwave-Assisted Synthesis: Microwave irradiation accelerates the synthesis of halogenated derivatives, such as 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyrimidines, reducing reaction times and improving yields significantly.
Table 2: Summary of Tandem and Catalytic Methods for Imidazo[1,2-a]pyrimidine Derivatives
| Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| MBH Reaction | MBH nitroalkene acetates + 2-aminopyridine | None | Room temp, MeOH | Mild, diverse derivatives | Ineffective with some heterocycles |
| FeCl2-Catalyzed Tandem | 2-Aminopyridines + 2-methylnitroolefins | FeCl2 | Moderate temp | High selectivity, broad scope | Requires iron catalyst |
| Microwave Irradiation | α-Haloketones + 2-aminopyridine | None (microwave) | Short time, high energy | Rapid, high purity, good yields | Requires microwave equipment |
Mechanistic Insights and Optimization Parameters
- The initial nucleophilic substitution of the halogen in α-haloketones by the pyrimidine nitrogen is the critical step in the formation of the imidazo ring.
- Sodium acetate plays a crucial role in enhancing the rate and completeness of the reaction, likely by acting as a base to facilitate cyclization.
- Thermodynamic studies indicate that certain intermediates with lower activation energy favor the formation of the final carboxamide product, while alternative pathways with positive free energy changes are less favorable.
- The choice of solvent affects yield and reaction rate; protic solvents like methanol and ethanol give lower yields compared to optimized conditions with sodium acetate.
- Microwave irradiation provides uniform heating and energy efficiency, significantly reducing reaction times from hours to minutes.
Representative Synthetic Scheme for Imidazo[1,2-a]pyrimidine-7-carboxamide
Scheme: General Synthetic Route
- Starting Materials: 2-Aminopyrimidine + α-haloketone (e.g., bromoacetaldehyde or substituted analogs)
- Reaction Conditions: Sodium acetate, methanol or ethanol, reflux or microwave irradiation
- Intermediate Formation: Nucleophilic substitution to form imidazo ring intermediate
- Cyclization: Intramolecular cyclization forming the fused imidazo[1,2-a]pyrimidine core
- Product Formation: Formation of 7-carboxamide substituent via tandem recyclization or direct substitution
Q & A
What are the established synthetic methodologies for Imidazo[1,2-a]pyrimidine-7-carboxamide, and how can reaction conditions be systematically optimized?
Basic Research Focus
The synthesis typically involves multi-component reactions or cyclization strategies. A one-pot three-component approach using catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol has demonstrated efficacy for related imidazo-pyrimidine derivatives, achieving yields >80% under optimized conditions . Key optimization parameters include:
- Catalyst screening : Evaluate Lewis acids, organocatalysts, or silica-supported agents.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Factorial design : Employ a 2<sup>k</sup> factorial matrix to assess temperature, stoichiometry, and reaction time interactions .
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Basic Research Focus
Rigorous characterization requires:
- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to verify regioselectivity and substituent placement.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) with <1 ppm error.
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives.
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?
Advanced Research Focus
Integrate computational tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters:
- Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize synthesis.
- QSAR models : Corrogate substituent effects with logP, solubility, and metabolic stability.
- Quantum mechanical calculations : Optimize reaction pathways for regioselective functionalization .
Example: Derivatives with electron-withdrawing groups at C3 show enhanced metabolic stability in liver microsome assays .
What experimental frameworks resolve contradictions in reported biological activity data across studies?
Advanced Research Focus
Address discrepancies through:
- Standardized assay protocols : Control variables (e.g., cell line passage number, serum concentration).
- Meta-analysis : Pool data from ≥5 independent studies to identify outliers.
- Dose-response validation : Use Hill slopes to confirm target specificity vs. off-target effects.
- Orthogonal assays : Combine enzymatic inhibition data with cellular viability readouts .
How do solvent effects and catalyst systems influence regioselective functionalization of the Imidazo[1,2-a]pyrimidine core?
Advanced Research Focus
Regioselectivity in carboxamide derivatization depends on:
- Solvent polarity : Non-polar solvents (toluene) favor C5 substitution, while DMSO promotes C3 reactivity.
- Catalyst choice : Pd(PPh3)4 enables Suzuki couplings at C6, whereas CuI mediates Ullmann reactions at C2 .
- Steric effects : Bulky substituents at C7 direct electrophilic attacks to less hindered positions.
What multi-parametric stability study designs assess degradation pathways under varied storage conditions?
Advanced Research Focus
Design accelerated stability studies using:
- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light.
- Degradation kinetics : Monitor via HPLC to calculate activation energy (Ea) using the Arrhenius equation.
- DOE (Design of Experiments) : Evaluate interactions between temperature, pH, and excipient compatibility .
Example: this compound degrades via hydrolysis at pH >8, requiring lyophilized storage .
How can AI-driven platforms optimize synthetic routes for novel this compound analogs?
Advanced Research Focus
AI tools like COMSOL Multiphysics enable:
- Reaction pathway prediction : Train neural networks on existing imidazo-pyrimidine synthesis data.
- Condition optimization : Bayesian algorithms iteratively refine catalyst loading and solvent ratios.
- Real-time feedback : Integrate robotic synthesis platforms with spectral analysis for autonomous adjustments .
What mechanistic studies elucidate the role of this compound in modulating enzyme kinetics?
Advanced Research Focus
Employ:
- Stopped-flow spectroscopy : Measure binding kinetics (kon/koff) with target enzymes.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular dynamics simulations : Visualize conformational changes during inhibitor-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
